N-[3-(1-methyltetrazol-5-yl)phenyl]-2-thiophen-2-ylpropanamide
Description
N-[3-(1-methyltetrazol-5-yl)phenyl]-2-thiophen-2-ylpropanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry
Properties
IUPAC Name |
N-[3-(1-methyltetrazol-5-yl)phenyl]-2-thiophen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-10(13-7-4-8-22-13)15(21)16-12-6-3-5-11(9-12)14-17-18-19-20(14)2/h3-10H,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSVYWSLIADPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)NC2=CC=CC(=C2)C3=NN=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-methyltetrazol-5-yl)phenyl]-2-thiophen-2-ylpropanamide typically involves the following steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide. This reaction is often carried out in the presence of a catalyst such as zinc oxide or cobalt oxide and a solvent like dimethylformamide (DMF) at elevated temperatures (120-130°C) .
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Attachment of the Phenyl Group: : The phenyl group can be introduced through a substitution reaction where the tetrazole ring is reacted with a phenyl halide in the presence of a base such as sodium hydride or potassium carbonate .
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Incorporation of the Thiophene Ring: : The thiophene ring can be attached via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane and a palladium catalyst .
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Formation of the Propanamide Moiety: : The final step involves the formation of the propanamide group through an amidation reaction, where the intermediate product is reacted with a suitable amine under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-methyltetrazol-5-yl)phenyl]-2-thiophen-2-ylpropanamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives .
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or thiophene rings are replaced by other substituents .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Phenyl halides, thiophene boronic acids, palladium catalysts, sodium hydride, potassium carbonate, and DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Various substituted phenyl and thiophene derivatives.
Scientific Research Applications
N-[3-(1-methyltetrazol-5-yl)phenyl]-2-thiophen-2-ylpropanamide has a wide range of scientific research applications, including:
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Medicinal Chemistry: : The compound is studied for its potential as an antifungal, antibacterial, and antiviral agent due to the biological activity of the tetrazole ring .
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Material Science: : Tetrazole derivatives are used as stabilizers in photography and photoimaging, as well as in the preparation of high-energy materials .
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Coordination Chemistry: : The compound can act as a ligand in coordination complexes with transition metals, which are studied for their catalytic and electronic properties .
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Biological Research: : The compound is investigated for its potential to interact with biological targets such as enzymes and receptors, making it a candidate for drug development .
Mechanism of Action
The mechanism of action of N-[3-(1-methyltetrazol-5-yl)phenyl]-2-thiophen-2-ylpropanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to inhibit enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and endogenous compounds . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
N-[3-(1-methyltetrazol-5-yl)phenyl]-2-thiophen-2-ylpropanamide can be compared with other tetrazole derivatives, such as:
Oteseconazole: An antifungal agent that inhibits cytochrome P450 enzymes.
Quilseconazole: Another antifungal compound with a similar mechanism of action.
Losartan: An angiotensin II antagonist used to treat hypertension.
These compounds share the tetrazole ring structure, which contributes to their biological activity. this compound is unique due to the presence of the thiophene ring and the specific arrangement of functional groups, which may result in distinct biological properties and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
